1-Octadecylamine sulfate

Catalog No.
S13131838
CAS No.
4706-65-4
M.F
C18H41NO4S
M. Wt
367.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecylamine sulfate

CAS Number

4706-65-4

Product Name

1-Octadecylamine sulfate

IUPAC Name

octadecan-1-amine;sulfuric acid

Molecular Formula

C18H41NO4S

Molecular Weight

367.6 g/mol

InChI

InChI=1S/C18H39N.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h2-19H2,1H3;(H2,1,2,3,4)

InChI Key

INHNQBQIGOOEGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.OS(=O)(=O)O

1-Octadecylamine sulfate is a quaternary ammonium compound derived from the amine 1-octadecylamine, which consists of an 18-carbon alkyl chain. It appears as a white solid and is characterized by its insolubility in water and low density, allowing it to float on water. The compound has a molecular weight of approximately 269.52 g/mol and a melting point ranging from 50 to 60 °C. Its chemical formula is C18H39NH2SO4\text{C}_{18}\text{H}_{39}\text{N}\cdot \text{H}_2\text{SO}_4 .

Typical of amines and quaternary ammonium compounds. It reacts with acids to form salts and water, an exothermic reaction that neutralizes the basic properties of the amine. The compound may also be incompatible with certain chemicals such as isocyanates, halogenated organics, peroxides, and phenolic compounds .

The synthesis of 1-octadecylamine sulfate typically involves the ammoniation and hydrogenation of stearic acid. The process includes:

  • Ammoniation: Stearic acid is reacted with ammonia at high temperatures (around 350 °C) to produce octadecane nitrile.
  • Hydrogenation: The nitrile is then hydrogenated under pressure (approximately 3.5 MPa) in the presence of a nickel catalyst at about 130 °C to yield octadecylamine.
  • Formation of Sulfate: The final step involves reacting octadecylamine with sulfuric acid to form the sulfate salt .

1-Octadecylamine sulfate has a variety of applications across different industries:

  • Surfactants: Used in formulations requiring emulsification and stabilization.
  • Corrosion Inhibitors: Employed in oil refining processes to prevent corrosion.
  • Fungicides: Utilized in agricultural applications for its antimicrobial properties.
  • Organic Synthesis: Acts as an intermediate in producing other chemical compounds, including quaternary ammonium salts .

Studies on the interactions of 1-octadecylamine sulfate indicate that it can adsorb to suspended solids and sediments in aquatic environments, suggesting a high potential for bioconcentration in aquatic organisms. Its estimated log Kow value indicates significant hydrophobic characteristics, which influence its environmental fate . Additionally, its interactions with hydroxyl radicals in the atmosphere suggest it may degrade over time when exposed to sunlight .

Several compounds share structural similarities with 1-octadecylamine sulfate, particularly within the class of long-chain amines and quaternary ammonium compounds. Here are some notable examples:

Compound NameChemical FormulaUnique Characteristics
HexadecylamineC16H35NShorter alkyl chain; used primarily as a surfactant
DodecylamineC12H27NCommonly used in emulsifiers; shorter chain than octadecylamine
Cetyltrimethylammonium bromideC21H38BrNA quaternary ammonium salt widely used as a surfactant
Stearamidopropyl dimethylamineC20H42N2OUsed as a conditioning agent in personal care products

1-Octadecylamine sulfate stands out due to its longer carbon chain length, which enhances its hydrophobic properties and makes it particularly effective in applications requiring strong surfactant characteristics and antimicrobial efficacy .

1-Octadecylamine sulfate, a quaternary ammonium compound derived from the long-chain primary amine 1-octadecylamine, is produced industrially through several established pathways . The industrial synthesis typically begins with the production of the precursor 1-octadecylamine, which is subsequently converted to its sulfate salt [3].

Stearic Acid Ammoniation and Hydrogenation Method

The most common industrial approach for synthesizing 1-octadecylamine sulfate involves a two-stage process beginning with the production of 1-octadecylamine from stearic acid [7]. This method is widely employed due to its cost-effectiveness and scalability [26].

The process follows these key steps:

  • Ammoniation of Stearic Acid: Stearic acid and ammonia are continuously fed into a liquid-phase reaction tower and heated to approximately 350°C to generate octadecane nitrile (stearonitrile) [3] [7].

  • Washing and Refining: The nitrile intermediate undergoes washing and refining processes to remove impurities before the hydrogenation step [26].

  • Catalytic Hydrogenation: The refined octadecane nitrile is transferred to an autoclave where it undergoes hydrogenation at 130°C under a pressure of approximately 3.5 MPa in the presence of a nickel catalyst to produce 1-octadecylamine [3] [7].

  • Catalyst Removal: The hydrogenation product undergoes precipitation to remove the catalyst [26].

  • Sulfation Reaction: The purified 1-octadecylamine is then reacted with sulfuric acid under controlled conditions to form 1-octadecylamine sulfate [18] [36].

The industrial production of 1-octadecylamine sulfate requires specific raw material consumption quotas: approximately 1165 kg of stearic acid, 151 kg of liquid ammonia, 211 m³ of hydrogen gas, and 6 kg of nickel catalyst per ton of product [26].

Direct Alkylation Method

An alternative industrial pathway involves the direct alkylation of ammonia with octadecyl halides, particularly octadecyl chloride, followed by sulfation [21] [30]:

  • Alkylation Reaction: Octadecyl chloride reacts with excess ammonia under pressure at elevated temperatures (150-180°C) to form 1-octadecylamine [21].

  • Purification: The crude 1-octadecylamine is purified through distillation under reduced pressure [30].

  • Sulfation: The purified 1-octadecylamine is reacted with sulfuric acid to produce 1-octadecylamine sulfate [30] [36].

Industrial Equipment and Process Flow

The industrial production of 1-octadecylamine sulfate requires specialized equipment arranged in a continuous process flow [14] [30]:

EquipmentFunctionOperating Parameters
Liquid-phase reaction towerAmmoniation of stearic acid350°C, atmospheric pressure
Washing and refining unitPurification of nitrile intermediateAmbient temperature
AutoclaveHydrogenation130°C, 3.5 MPa
Precipitation tankCatalyst removalAmbient temperature
Sulfation reactorConversion to sulfate salt60-80°C, controlled pH
Filtration systemProduct isolationAmbient temperature
Drying unitMoisture removal40-60°C

The industrial process is designed to maximize yield while maintaining product quality through precise control of reaction parameters and efficient heat management [14] [18].

Laboratory-Scale Preparation Techniques

Laboratory-scale preparation of 1-octadecylamine sulfate employs more controlled conditions and specialized techniques suitable for smaller quantities [3] [5].

Reflux Method for 1-Octadecylamine Synthesis

A common laboratory approach for synthesizing the precursor 1-octadecylamine involves the reduction of octadecane nitrile under reflux conditions [3] [26]:

  • Preparation of Nitrile: Octadecane nitrile and absolute ethanol are combined in a reaction vessel equipped with a reflux condenser [3].

  • Reduction Reaction: The mixture is heated to reflux, and sodium metal is carefully added to initiate the reduction reaction [26].

  • Acidification: The reaction mixture is poured into dilute hydrochloric acid and cooled to obtain octadecylamine hydrochloride [3].

  • Base Treatment: The hydrochloride salt is treated with 20% sodium hydroxide solution to liberate free 1-octadecylamine [26].

This method typically yields approximately 85% of the theoretical amount of 1-octadecylamine [3].

Direct Sulfation of 1-Octadecylamine

The laboratory preparation of 1-octadecylamine sulfate from purified 1-octadecylamine involves a controlled sulfation reaction [6] [36]:

  • Dissolution: 1-Octadecylamine is dissolved in an appropriate solvent such as ethanol or a mixture of ethanol and water [6].

  • Cooling: The solution is cooled to 0-5°C in an ice bath to control the exothermic sulfation reaction [36].

  • Sulfation: Diluted sulfuric acid (typically 30-40%) is added dropwise to the cooled solution with continuous stirring to maintain temperature control [34] [36].

  • pH Adjustment: The reaction mixture is adjusted to a specific pH (typically 4-5) to ensure complete conversion to the sulfate salt [36].

  • Precipitation: The product may be precipitated by adding a non-polar solvent such as diethyl ether or by cooling the reaction mixture [5] [19].

Microwave-Assisted Synthesis

A more modern laboratory approach utilizes microwave irradiation to enhance reaction efficiency and reduce reaction times [34] [35]:

  • Reagent Preparation: 1-Octadecylamine is combined with a controlled amount of dilute sulfuric acid (30-40%) in a microwave-compatible vessel [34].

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at 70% output power for 2-4 minutes [34].

  • Neutralization: After cooling to room temperature, the mixture is neutralized to pH 9-10 using saturated sodium carbonate solution [34].

  • Product Isolation: The product is isolated through filtration or extraction methods, followed by drying under reduced pressure [35].

This method offers advantages in terms of reaction speed and energy efficiency compared to conventional heating methods [34].

Purification and Quality Control Measures

The purification and quality control of 1-octadecylamine sulfate are critical steps to ensure product purity and consistency for both industrial and laboratory applications [5] [20].

Purification Techniques

Several purification methods are employed to obtain high-purity 1-octadecylamine sulfate [5] [19]:

  • Recrystallization: The crude product is dissolved in a minimum amount of hot solvent (typically ethanol or methanol), filtered while hot to remove insoluble impurities, and then cooled to induce crystallization of the purified product [5] [13].

  • Solvent Extraction: Impurities with different solubility profiles can be removed through selective extraction using appropriate solvent systems [13] [19].

  • Chromatographic Purification: For laboratory-scale preparation requiring high purity, column chromatography using silica gel or other appropriate stationary phases can be employed [19] [22].

  • Precipitation Methods: Controlled precipitation through pH adjustment or addition of anti-solvents can effectively separate the product from soluble impurities [5] [13].

Quality Control Parameters

The quality of 1-octadecylamine sulfate is assessed through various analytical techniques to ensure it meets specified standards [11] [20]:

ParameterAnalytical MethodAcceptance Criteria
AppearanceVisual inspectionWhite to off-white solid/flakes/pellets
SolubilityDissolution testSoluble in alcohol, ether, and benzene
Minimum assayGas chromatography≥97.0%
Melting rangeDifferential scanning calorimetry52-54°C
Water contentKarl Fischer titration≤0.5%
Residual solventsGas chromatographyWithin specified limits
Heavy metalsAtomic absorption spectroscopy≤10 ppm
pH (1% solution)pH meter4.0-6.0

These quality control measures ensure batch-to-batch consistency and product reliability for various applications [11] [20].

Analytical Methods for Purity Assessment

Several analytical techniques are employed to assess the purity and identity of 1-octadecylamine sulfate [11] [20]:

  • Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of characteristic functional groups, including the amine and sulfate moieties [20] [35].

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized to determine product purity and detect potential impurities [11] [20].

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about melting point, thermal stability, and potential polymorphic forms [11] [20].

  • Elemental Analysis: Determination of carbon, hydrogen, nitrogen, and sulfur content confirms the elemental composition and stoichiometry of the product [20] [35].

  • Zeta Potential Measurement: This technique is used to assess the surface charge properties of 1-octadecylamine sulfate, which is particularly important for applications involving colloidal systems [15] [35].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

367.27562996 g/mol

Monoisotopic Mass

367.27562996 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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